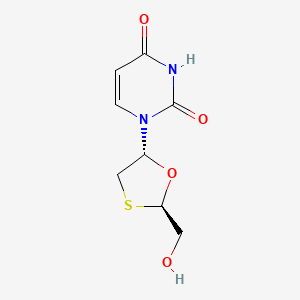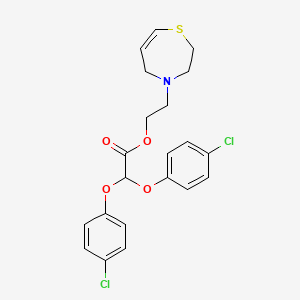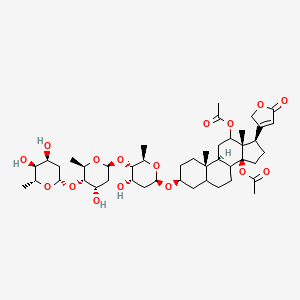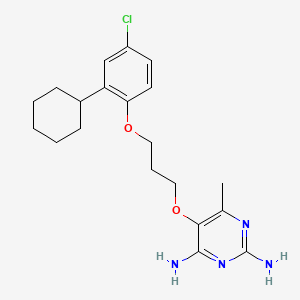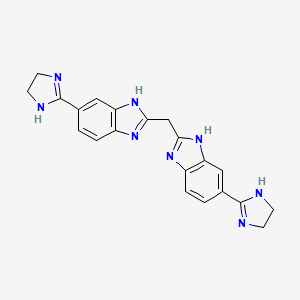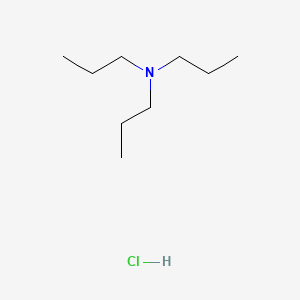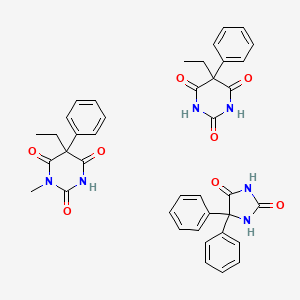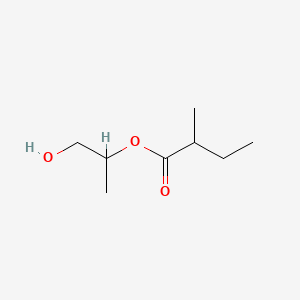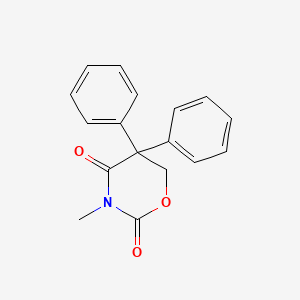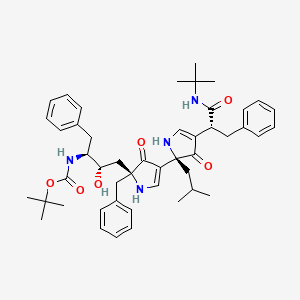
Carbamic acid, ((1S,2S)-3-((2S,5'S)-4-((1R)-2-((1,1-dimethylethyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2,3,4',5'-tetrahydro-2-(2-methylpropyl)-3,4'-dioxo-5'-(phenylmethyl)(2,3'-bi-1H-pyrrol)-5'-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, ((1S,2S)-3-((2S,5’S)-4-((1R)-2-((1,1-dimethylethyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2,3,4’,5’-tetrahydro-2-(2-methylpropyl)-3,4’-dioxo-5’-(phenylmethyl)(2,3’-bi-1H-pyrrol)-5’-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester is a complex organic compound with a multifaceted structure. It is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This step often involves cyclization reactions using appropriate starting materials.
Introduction of Functional Groups: Various functional groups such as hydroxyl, amino, and ester groups are introduced through specific reactions.
Chiral Resolution: The compound’s chiral centers require careful resolution to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.
Biology
In biology, it may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly in drug design and development.
Industry
In industry, it may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in specific reactions.
作用機序
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its multiple functional groups allow it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
Carbamic Acid Derivatives: Compounds with similar structures but different functional groups.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
This compound’s uniqueness lies in its complex structure, multiple chiral centers, and diverse functional groups, making it a valuable subject of study in multiple scientific disciplines.
特性
CAS番号 |
173091-96-8 |
|---|---|
分子式 |
C47H60N4O6 |
分子量 |
777.0 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C47H60N4O6/c1-31(2)26-47(40(53)36(29-49-47)35(42(55)51-44(3,4)5)24-32-18-12-9-13-19-32)37-30-48-46(41(37)54,27-34-22-16-11-17-23-34)28-39(52)38(25-33-20-14-10-15-21-33)50-43(56)57-45(6,7)8/h9-23,29-31,35,38-39,48-49,52H,24-28H2,1-8H3,(H,50,56)(H,51,55)/t35-,38+,39+,46+,47+/m1/s1 |
InChIキー |
KGZKIRZIJFSCNJ-XSKDOPQLSA-N |
異性体SMILES |
CC(C)C[C@@]1(C(=O)C(=CN1)[C@@H](CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CN[C@@](C3=O)(CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)


